Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H18ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is substituted with an ethyl ester group and a 2-chloroethyl group.
Mechanism of Action
Target of Action
It is used as an intermediate in the synthesis of umeclidinium bromide , which is a long-acting muscarinic antagonist . Therefore, it can be inferred that the compound might interact with muscarinic acetylcholine receptors.
Mode of Action
Given its role as an intermediate in the synthesis of Umeclidinium Bromide , it is plausible that it may interact with muscarinic acetylcholine receptors, leading to antagonistic effects.
Biochemical Pathways
As an intermediate in the synthesis of Umeclidinium Bromide , it might be involved in pathways related to muscarinic acetylcholine receptor signaling
Pharmacokinetics
The compound is soluble in Chloroform, DCM, and Ethyl Acetate , which suggests it might have good bioavailability.
Result of Action
Given its role as an intermediate in the synthesis of Umeclidinium Bromide , it might contribute to the antagonistic effects on muscarinic acetylcholine receptors
Action Environment
It is recommended to store the compound at -20°C and protect it from light , suggesting that temperature and light could affect its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as chloroform, dichloromethane, or ethyl acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the piperidine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-bromoethyl)piperidine-4-carboxylate
- Ethyl 1-(2-iodoethyl)piperidine-4-carboxylate
- Ethyl 1-(2-fluoroethyl)piperidine-4-carboxylate
Uniqueness
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroethyl group allows for specific interactions and reactivity that differ from its bromo, iodo, and fluoro analogs .
Properties
IUPAC Name |
ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUFGRVWNPWRJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734168 | |
Record name | Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869112-14-1 | |
Record name | Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X48LFT866M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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